molecular formula C10H15NO3 B2852843 2-Ethoxy-N-[2-(furan-3-YL)ethyl]acetamide CAS No. 1448036-98-3

2-Ethoxy-N-[2-(furan-3-YL)ethyl]acetamide

Cat. No.: B2852843
CAS No.: 1448036-98-3
M. Wt: 197.234
InChI Key: HFSVAOBMUXXUKV-UHFFFAOYSA-N
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Description

2-Ethoxy-N-[2-(furan-3-YL)ethyl]acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-N-[2-(furan-3-YL)ethyl]acetamide can be achieved through several methods. One common approach involves the reaction of 2-(furan-3-yl)ethylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-[2-(furan-3-YL)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include furan-3-carboxylic acid derivatives, alcohols, amines, and various substituted acetamides.

Scientific Research Applications

2-Ethoxy-N-[2-(furan-3-YL)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-[2-(furan-3-YL)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)ethyl)acetamide: Similar structure but with a different position of the furan ring.

    2-ethoxy-N-(2-(thiophen-3-yl)ethyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(2-(pyridin-3-yl)ethyl)acetamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

2-Ethoxy-N-[2-(furan-3-YL)ethyl]acetamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the furan ring and ethoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-ethoxy-N-[2-(furan-3-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-13-8-10(12)11-5-3-9-4-6-14-7-9/h4,6-7H,2-3,5,8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSVAOBMUXXUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCC1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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